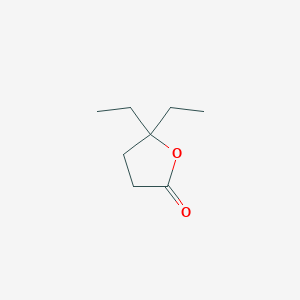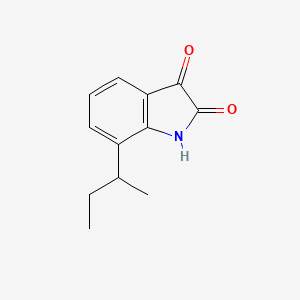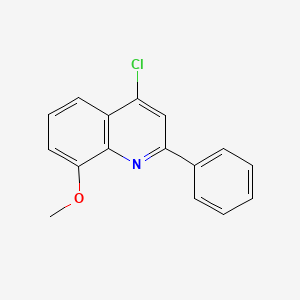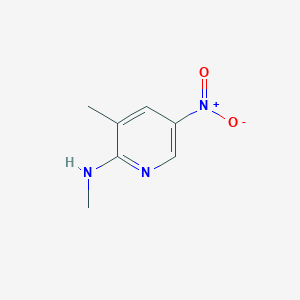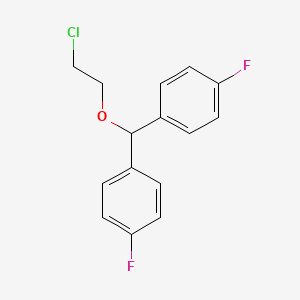
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE)
Descripción general
Descripción
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a methoxy group, which is further connected to a 2-chloroethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) typically involves the reaction of 4-fluorophenol with a suitable chlorinating agent to form 4-fluorophenyl chloride. This intermediate is then reacted with methanol in the presence of a base to yield bis(4-fluorophenyl)methanol. Finally, the bis(4-fluorophenyl)methanol undergoes a substitution reaction with 2-chloroethanol to produce the desired compound.
Industrial Production Methods: Industrial production of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of bis(4-fluorophenyl)methanone or bis(4-fluorophenyl)acetic acid.
Reduction: Production of bis(4-fluorophenyl)methanol or bis(4-fluorophenyl)methane.
Substitution: Generation of 1-[Bis(4-fluorophenyl)methoxy]-2-amine or 1-[Bis(4-fluorophenyl)methoxy]-2-thioethane.
Aplicaciones Científicas De Investigación
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bis(4-fluorophenyl)methanol: Shares the bis(4-fluorophenyl) moiety but lacks the chloroethane group.
1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group but differs in the presence of an ethynyl group instead of a methoxy-chloroethane structure.
Vanoxerine: A piperazine derivative with bis(4-fluorophenyl)methoxy groups, used in research for its pharmacological activities.
Uniqueness: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
50366-31-9 |
|---|---|
Fórmula molecular |
C15H13ClF2O |
Peso molecular |
282.71 g/mol |
Nombre IUPAC |
1-[2-chloroethoxy-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H13ClF2O/c16-9-10-19-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2 |
Clave InChI |
FFEFFMLVFNFYPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCl)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
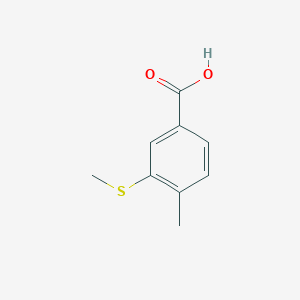
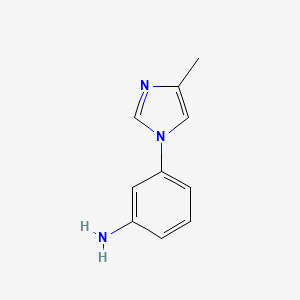
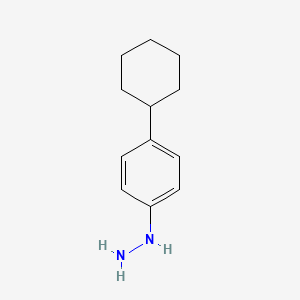
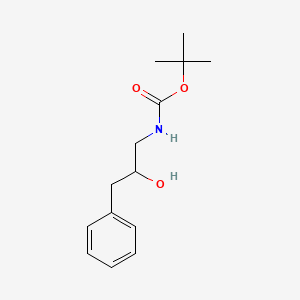
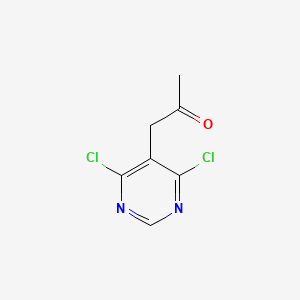
![6-Nitro-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8772073.png)
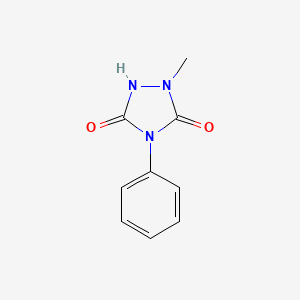
![3-[3-(Dimethylamino)phenoxy]propan-1-ol](/img/structure/B8772085.png)
![4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8772096.png)
![5-(Methylsulfonyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B8772104.png)
